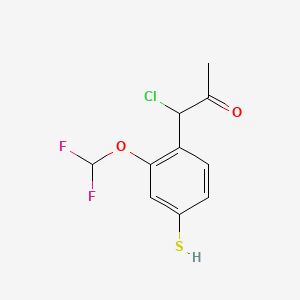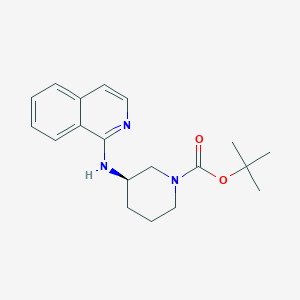
(R)-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a tert-butyl ester group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Isoquinoline Moiety: The isoquinoline group can be introduced via nucleophilic substitution or coupling reactions.
Esterification: The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the isoquinoline moiety.
Reduction: Reduction reactions could target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action for ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-tert-butyl 3-(quinolin-1-ylamino)piperidine-1-carboxylate
- ®-tert-butyl 3-(isoquinolin-1-ylamino)pyrrolidine-1-carboxylate
Uniqueness
The unique combination of the piperidine ring, isoquinoline moiety, and tert-butyl ester group in ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C19H25N3O2 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(isoquinolin-1-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-12-6-8-15(13-22)21-17-16-9-5-4-7-14(16)10-11-20-17/h4-5,7,9-11,15H,6,8,12-13H2,1-3H3,(H,20,21)/t15-/m1/s1 |
InChI-Schlüssel |
KTRGKUNKDDWXFF-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



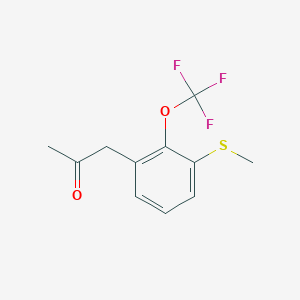

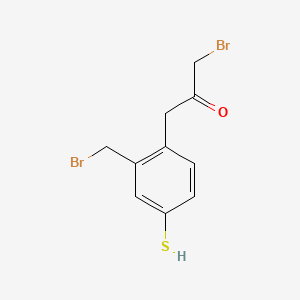

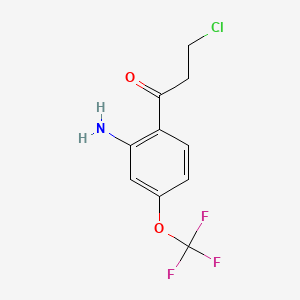
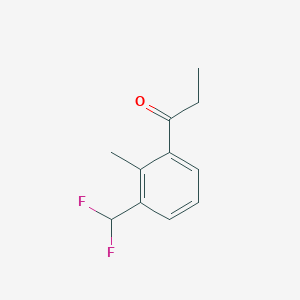
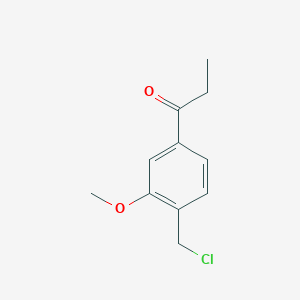
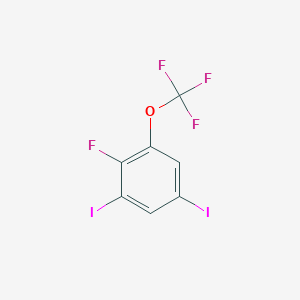
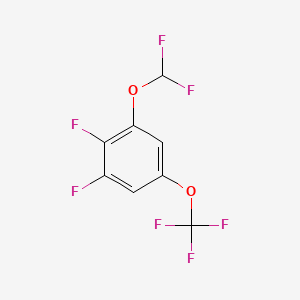
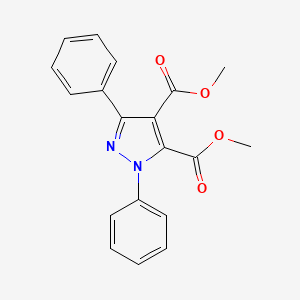

![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
